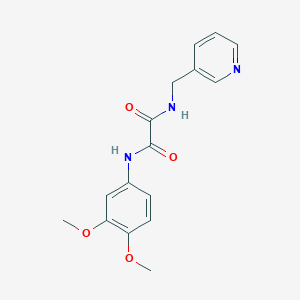

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide

Übersicht

Beschreibung

"N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" is a compound of interest within the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 3-pyridinylmethyl group connected via an ethanediamide linker.

Synthesis Analysis

The synthesis of compounds related to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" often involves multi-step synthetic routes that include chlorination, condensation, hydrolysis, and further condensation reactions starting from basic raw materials like hexanedioic acid monomethyl ester. These methods offer advantages such as simplicity, easy separation, and purification, with yields reaching up to 75.2%, demonstrating their suitability for large-scale industrial production (Lan-xiang, 2011).

Molecular Structure Analysis

The molecular structure of compounds structurally similar to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" has been elucidated using techniques like single-crystal X-ray diffraction. These analyses reveal complex molecular geometries with various intermolecular interactions, including hydrogen bonding and aromatic stacking, contributing to their supramolecular assembly (Golla et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of compounds structurally related to "N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide" includes a range of reactions such as acylation under base-free conditions. These reactions involve the formation of intermediates and utilize catalysts for efficiency (Liu et al., 2014).

Physical Properties Analysis

The physical properties, including photophysical and electrochemical properties, of related compounds have been studied extensively. These studies show strong UV-visible absorption bands and fluorescence emission, indicating their potential for applications in materials science (Golla et al., 2020).

Wissenschaftliche Forschungsanwendungen

Crystal Engineering and Supramolecular Assemblies

Research into the crystal engineering of supramolecular assemblies reveals the significance of aza donor molecules, including pyridine derivatives, in forming complex structures with acids. These structures, characterized by host-guest systems and infinite molecular tapes, demonstrate the potential for creating novel materials with specific properties. Such studies underscore the role of N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide derivatives in developing new supramolecular architectures with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).

Heterocyclic Medicinal Scaffolds

The compound's relevance extends into the synthesis of heterocyclic privileged medicinal scaffolds, demonstrating its utility in pharmaceutical research. By participating in multicomponent reactions, it contributes to the creation of diverse libraries of medicinally relevant compounds, including pyridines and dihydropyridines. This highlights its potential in drug discovery, especially in the development of compounds with varied therapeutic activities (Evdokimov et al., 2007).

Coordination Compounds and Material Science

N-(3,4-dimethoxyphenyl)-N'-(3-pyridinylmethyl)ethanediamide derivatives are instrumental in synthesizing coordination compounds with unique photoluminescent and magnetic properties. Their ability to form radical cation salts with poly(beta-diketonate) rare earth complexes opens new avenues for creating materials with specific electronic and magnetic behaviors, which are crucial for developing advanced materials for electronics and photonics (Pointillart et al., 2009).

Catalyst Development

The compound's framework is also significant in the field of catalysis, where its derivatives serve as catalysts for specific reactions. This application is crucial for developing more efficient and environmentally friendly synthetic routes in chemical manufacturing, highlighting its role in green chemistry and sustainable development (Liu et al., 2014).

Eigenschaften

IUPAC Name |

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-22-13-6-5-12(8-14(13)23-2)19-16(21)15(20)18-10-11-4-3-7-17-9-11/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGDYGMGACEOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,4-dimethoxyphenyl)-N-(pyridin-3-ylmethyl)oxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![N-(4-ethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4626661.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![2-chloro-4-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4626695.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![2,6-dimethoxy-4-[4-(1-naphthyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B4626735.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)